

In-Depth Technical Guide: Trk-IN-28

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Compound of Interest		
Compound Name:	Trk-IN-28	
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Discovery of Trk-IN-28: A Potent Pan-TRK Inhibitor

Trk-IN-28, also identified as compound 30f, is a highly potent inhibitor of Tropomyosin receptor kinases (TRK). Its discovery is the result of a focused drug discovery effort centered on indazolylaminoquinazoline derivatives. This class of compounds was investigated for its potential to inhibit TRK enzymes, which are critical mediators in neuronal signaling and have been implicated as oncogenic drivers in a variety of cancers when their encoding genes, NTRK1, NTRK2, and NTRK3, undergo fusion events.

The development of **Trk-IN-28** was part of a systematic structure-activity relationship (SAR) study aimed at optimizing the potency and kinase selectivity of the indazolylaminoquinazoline scaffold. Through iterative chemical synthesis and biological evaluation, researchers identified **Trk-IN-28** as a lead compound with exceptional inhibitory activity against both wild-type TRK and clinically relevant mutant forms that confer resistance to first-generation TRK inhibitors.

Chemical Properties

Property	Value
Chemical Formula	C27H25F2N7
Molecular Weight	485.53 g/mol [1]
CAS Number	2991504-43-7



Biological Activity

Trk-IN-28 demonstrates potent pan-TRK inhibitory activity. The table below summarizes its half-maximal inhibitory concentrations (IC₅₀) against wild-type and mutant TRK kinases.

Target	IC50 (nM)
TRK WT	0.55[1][2]
TRK G595R	25.1[1][2]
TRK G667C	5.4[1][2]

Synthesis of Trk-IN-28

The synthesis of **Trk-IN-28** involves a multi-step process culminating in the formation of the indazolylaminoquinazoline core, followed by the introduction of the key side chains. The general synthetic scheme is outlined below.

General Procedure for the Synthesis of 4-(1H-indazol-3-ylamino)quinazoline Derivatives

The synthesis of the 4-(1H-indazol-3-ylamino)quinazoline core, a key structural motif of **Trk-IN-28**, is typically achieved through a condensation reaction between a 4-chloroquinazoline precursor and a 3-aminoindazole derivative. This reaction is often carried out in a suitable solvent such as isopropanol or dimethylformamide (DMF), and may be heated to drive the reaction to completion. The specific substituents on both the quinazoline and indazole rings are introduced in earlier steps of the synthesis.

While the precise, step-by-step synthesis of **Trk-IN-28** (compound 30f) from the primary literature (Xu et al., Bioorg. Med. Chem., 2024) is not publicly available in full detail, the general approach for analogous compounds involves the following conceptual steps:

 Synthesis of the Substituted 4-Chloroquinazoline: This intermediate is typically prepared from the corresponding 2-aminobenzonitrile or anthranilic acid derivative, which undergoes cyclization to form the quinazolinone, followed by chlorination to yield the 4chloroquinazoline.



- Synthesis of the Substituted 3-Aminoindazole: The indazole core can be synthesized through various methods, often starting from a substituted 2-methylaniline or a related precursor. The amino group at the 3-position is a key handle for the subsequent coupling reaction.
- Coupling Reaction: The substituted 4-chloroquinazoline and the substituted 3-aminoindazole
 are then reacted together, typically under thermal conditions, to form the C-N bond and yield
 the final indazolylaminoquinazoline scaffold of Trk-IN-28.

Experimental Protocols In Vitro TRK Kinase Inhibition Assay

The inhibitory activity of **Trk-IN-28** against wild-type and mutant TRK kinases is determined using a biochemical assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay. The following provides a generalized protocol based on standard kinase assay methodologies.

Objective: To determine the IC₅₀ values of **Trk-IN-28** against TRK WT, TRK G595R, and TRK G667C.

Materials:

- Recombinant human TRK WT, TRK G595R, and TRK G667C enzymes
- Biotinylated peptide substrate
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA)
- Trk-IN-28 (dissolved in DMSO)
- HTRF detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
- 384-well low-volume microplates
- Plate reader capable of HTRF detection



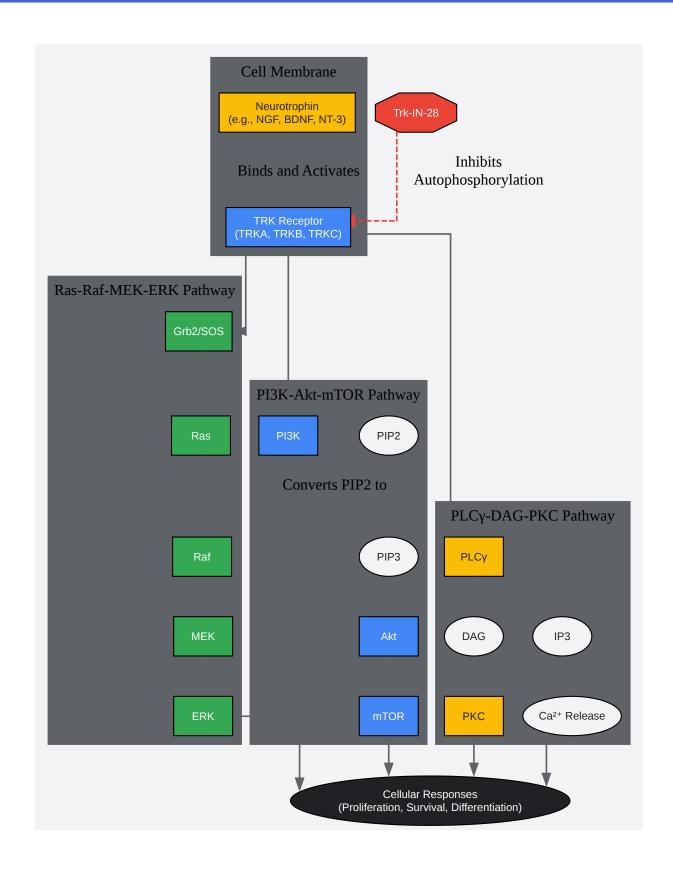
Procedure:

- A kinase reaction mixture is prepared containing the respective TRK enzyme and the biotinylated peptide substrate in the assay buffer.
- Trk-IN-28 is serially diluted in DMSO and then added to the wells of the microplate. A DMSO control (vehicle) is also included.
- The kinase reaction is initiated by the addition of ATP to each well.
- The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
- The reaction is stopped by the addition of an EDTA-containing buffer.
- The HTRF detection reagents are added to each well and the plate is incubated in the dark to allow for binding to the phosphorylated substrate.
- The plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).
- The ratio of the two emission signals is calculated, and the percent inhibition for each concentration of **Trk-IN-28** is determined relative to the DMSO control.
- The IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

TRK Signaling Pathway

Tropomyosin receptor kinases are activated by neurotrophins, leading to the activation of several downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation. **Trk-IN-28** exerts its therapeutic effect by inhibiting the initial phosphorylation event of the TRK receptor, thereby blocking these downstream signals. The major signaling cascades initiated by TRK activation are the Ras/Raf/MEK/ERK pathway, the PI3K/Akt/mTOR pathway, and the PLCy/DAG/PKC pathway.





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Caption: TRK Signaling Pathway and Inhibition by Trk-IN-28.



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